molecular formula C16H20N2O2S B2402646 2-(cyclopentylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 1448044-04-9

2-(cyclopentylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2402646
CAS No.: 1448044-04-9
M. Wt: 304.41
InChI Key: CIRVYBPBHZVPGC-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C16H20N2O2S and its molecular weight is 304.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Structural Insights

A Facile Three-step Synthesis of (±)-crispine A explores cyclisation techniques involving N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide, providing a high-yielding pathway to isoquinoline derivatives, indicative of the synthetic accessibility of such compounds (King, 2007).

Structural Aspects of Salt and Inclusion Compounds examines isoquinoline derivatives' structural aspects, highlighting the formation of gels and crystalline solids upon treatment with various acids, which underscores the structural versatility and potential for forming diverse molecular complexes (Karmakar et al., 2007).

Synthesis of (Z)-2-(2H-Isoquinolin-1-ylidene)acetamides outlines a synthesis route for isoquinolin-1-ylidene acetamides, emphasizing the strategic use of iodine-mediated cyclization, which could be relevant for synthesizing a range of isoquinoline-based compounds (Kobayashi et al., 2007).

Application Potentials and Molecular Docking Studies

DFT and Experimental Investigation of Vibrational Spectroscopy of a structurally related compound showcases the detailed molecular analysis through FT-IR, FT-Raman, and DFT calculations, suggesting a foundation for understanding the electronic and structural properties of isoquinoline derivatives, which may inform their application potentials (El-Azab et al., 2016).

Synthesis, Antitumor Activity, and Molecular Docking Study presents the antitumor activity of certain 3-benzyl-substituted-4(3H)-quinazolinones, highlighting the therapeutic potential of isoquinoline derivatives in oncology, supported by molecular docking studies that reveal mechanisms of action (Al-Suwaidan et al., 2016).

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c19-15(10-21-13-3-1-2-4-13)18-12-6-5-11-7-8-17-16(20)14(11)9-12/h5-6,9,13H,1-4,7-8,10H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRVYBPBHZVPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NC2=CC3=C(CCNC3=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.